molecular formula C16H13Cl3FN3OS2 B4619755 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

Cat. No.: B4619755
M. Wt: 452.8 g/mol
InChI Key: MQJOXSFPMTYCNC-UHFFFAOYSA-N
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Description

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H13Cl3FN3OS2 and its molecular weight is 452.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.954966 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A series of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide, have been synthesized and characterized. These compounds were evaluated for their structures through elemental analysis, IR, UV-vis spectra, and single crystal X-ray diffraction. Their crystal structures exhibited stabilization via hydrogen bonds and π···π interactions, highlighting the influence of chloro- and fluoro-substitute groups on the compound's molecular configuration (Liu, 2015).

Antimicrobial Activity

These synthesized thiocarboxyhydrazones, including structures akin to this compound, have shown efficacy against certain bacterial strains. Their antimicrobial activity was assessed, demonstrating effectiveness against some bacteria, which suggests potential applications in developing new antimicrobial agents (Liu, 2015).

Optical Sensing Applications

A simple-structured hydrazinecarbothioamide derivative demonstrated distinct "turn-off" fluorescence alterations upon interaction with Hg2+ and Ag+, indicating potential use as a dual-channel optical probe for detecting these ions. The distinct optical response behaviors to Hg2+ and Ag+ ions suggest applications in environmental monitoring and metal ion detection (Shi et al., 2016).

Corrosion Inhibition

An aromatic hydrazide derivative was studied for its corrosion inhibition properties on mild steel in an acidic environment. The results indicated high inhibition efficiency, suggesting that compounds with a similar structure to this compound could serve as effective corrosion inhibitors for protecting metal surfaces in corrosive conditions (Kumari et al., 2017).

Properties

IUPAC Name

1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(2,3-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3FN3OS2/c17-11-2-1-3-13(15(11)19)21-16(25)23-22-14(24)8-26-7-9-4-5-10(20)6-12(9)18/h1-6H,7-8H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJOXSFPMTYCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide

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